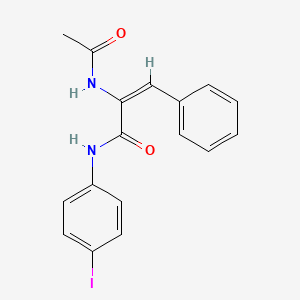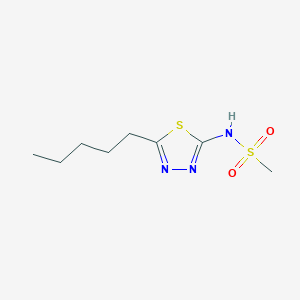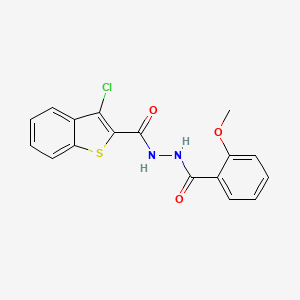
1-(1,3-benzodioxol-5-yl)-3-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one
説明
This compound belongs to a class of chemicals that combine features of benzodioxole and pyrazole structures. Such molecules are of interest due to their potential applications in various fields, including material science and pharmacology, minus the specifics of drug use, dosage, and side effects as per your request.
Synthesis Analysis
Synthesis of similar compounds typically involves multi-step chemical reactions, including condensation and cyclization processes. For example, one study describes the synthesis of pyrazole derivatives through a one-pot, four-component reaction, highlighting the efficiency and simplicity of the method for generating complex structures (Thirupaiah Bade & R. R. Vedula, 2015).
Molecular Structure Analysis
The molecular structure of compounds in this class can be analyzed using techniques such as NMR spectroscopy and X-ray crystallography. These methods provide insights into the arrangement of atoms within the molecule and the spatial conformation of the structure, as seen in studies of pyrazole derivatives (K. Kumara et al., 2018).
Chemical Reactions and Properties
Pyrazole derivatives exhibit a range of chemical reactivities, including participation in hydrogen bonding and various organic reactions. Their reactivity is influenced by the presence of functional groups, such as the benzodioxole moiety, which can impact the electron distribution and chemical stability of the molecule (J. Portilla et al., 2007).
Physical Properties Analysis
The physical properties of these compounds, including melting points, solubility, and crystal structure, are crucial for understanding their behavior in different environments. These properties can be determined through analytical techniques like thermal analysis and solubility testing, contributing to the compound's characterization (Z. Şahin et al., 2011).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards other chemical entities, define the compound's interactions at the molecular level. Studies on similar compounds highlight the importance of substituents on the pyrazole ring in determining chemical behavior and reactivity (P. Uma et al., 2017).
科学的研究の応用
Synthesis and Biological Activity
The compound has been a focal point in the synthesis of novel derivatives with significant biological activities. For instance, a study on the synthesis, characterization, and biological activity of related compounds showcased their potential against human leukemia cells and microbial activity against bacteria and yeasts. These compounds were found potent against HL-60 cells, highlighting their therapeutic potential in leukemia treatment (Asegbeloyin et al., 2014).
Antitumor and Antimicrobial Properties
Another research avenue explored the synthesis of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, revealing potent anti-tumor activities against hepatocellular carcinoma cell lines. These findings underscore the compound's relevance in developing new cancer therapies (Gomha et al., 2016). Moreover, studies have synthesized novel pyrazole derivatives bearing an aryl sulfonate moiety, evaluated for their antimicrobial and anti-inflammatory properties, further extending the compound's utility in medicinal chemistry (Kendre et al., 2015).
Anti-fibrotic and Antimicrobial Screening
Research into YC-1 derivatives, known for various pharmacological activities, has identified potent anti-fibrotic effects on human hepatic stellate cells, suggesting a new therapeutic approach to hepatic fibrosis (Xiao et al., 2015). Additionally, novel pyrazol-3-yl phenols derivatives have been synthesized and screened for their antibacterial activity, showing significant antimicrobial properties (Shaikh et al., 2014).
Crystal Structure and Synthesis
The crystal structure and synthesis of related compounds have been extensively studied, providing insights into their molecular interactions and stability. For example, the X-ray crystal structure analysis of a novel pyrazole derivative revealed its potential for further pharmacological investigation (Kumara et al., 2018).
特性
IUPAC Name |
(Z)-1-(1,3-benzodioxol-5-yl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-16-8-10(7-15-16)2-4-12(17)11-3-5-13-14(6-11)19-9-18-13/h2-8H,9H2,1H3/b4-2- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEKDDKHOGOQOMW-RQOWECAXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C=CC(=O)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)/C=C\C(=O)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-1-(1,3-benzodioxol-5-yl)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(5-chloro-1H-indol-2-yl)methyl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4581728.png)
![N-(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-methylbenzamide](/img/structure/B4581748.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-nitrophenyl)-1-piperazinecarboxamide](/img/structure/B4581758.png)
![ethyl 4-[({[5-(cyclohexylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4581765.png)
![N-[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4581771.png)
![N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B4581772.png)

![2-[(6-methylpyrimidin-4-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4581797.png)
![2-{3-[(1-ethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}acetamide](/img/structure/B4581811.png)

![2-(4-isopropylphenoxy)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4581825.png)

![2,2-dimethyl-N-{5-[1-(2-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B4581839.png)